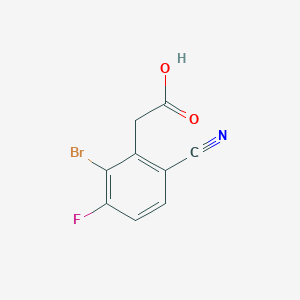

2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2-bromo-6-cyano-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-9-6(3-8(13)14)5(4-12)1-2-7(9)11/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPADZQXXQBPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Bromination-Cyanation Strategy

- Bromination of Fluorophenylacetic Acid Precursor :

- Starting material: 3-Fluorophenylacetic acid derivatives.

- Bromination using N-bromosuccinimide (NBS) or HBr/H₂O₂ under acidic conditions.

- Example : Bromination of methyl 3-fluoro-2-hydroxyphenylacetate yields methyl 2-bromo-3-fluoro-6-hydroxyphenylacetate.

- Cyanation via Nucleophilic Substitution :

- Replacement of hydroxyl or other leaving groups with cyano using CuCN or Zn(CN)₂.

- Conditions : Pd(PPh₃)₄ catalysis in DMF at 80–100°C.

- Direct functional group interconversion.

- High yields (>80%) with optimized catalysts.

- Regioselectivity requires precise temperature control.

Palladium-Catalyzed Cross-Coupling (Adapted from Patent CN111646922A)

- Iodination :

- Diazotization of 2-amino-4-bromo-5-fluorophenylacetic acid with NaNO₂/H₂SO₄, followed by KI substitution.

- Yield : 76–87% (iodo intermediate).

-

- Reaction with Zn(CN)₂ and Pd(PPh₃)₄ in DMF under N₂ at 100°C.

- Yield : 83–91% (cyano intermediate).

-

- LiOH-mediated ester hydrolysis in THF/H₂O.

- Purity : >99% after recrystallization.

Modifications for Target Compound :

- Adjust starting material to 2-amino-6-bromo-3-fluorophenylacetic acid to achieve correct substituent positions.

Diazotization-Cyanation Approach (Inspired by CN111018740B)

Steps :

- Diazotization-Iodination :

- Treat 2-amino-6-bromo-3-fluorophenylacetic acid with NaNO₂/H₂SO₄, then KI.

- Reaction Temp : 0–5°C to minimize side reactions.

- Cyanide Substitution :

- Use CuCN or Zn(CN)₂ in NMP at 60–120°C.

- Yield : 82–91%.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization-Iodination | NaNO₂, H₂SO₄, KI, 0–5°C | 76–87 | 98–99 |

| Cyanation | CuCN/Zn(CN)₂, Pd(PPh₃)₄, DMF | 82–91 | 99+ |

| Hydrolysis | LiOH, THF/H₂O | 83–88 | 99.3 |

Industrial-Scale Considerations

- Continuous Flow Processes : Enhance efficiency for bromination and cyanation steps.

- Catalyst Recycling : Pd recovery systems reduce costs.

- Quality Control : HPLC and NMR ensure regiochemical fidelity.

Challenges & Solutions

- Regioselectivity : Use directing groups (e.g., esters) to control bromine/cyano positions.

- Side Reactions : Low-temperature diazotization minimizes decomposition.

- Purification : Column chromatography (silica gel) or recrystallization (ethyl acetate/hexane) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine, cyano, and fluorine groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Key Observations:

Electron-Withdrawing vs. Donating Groups: The cyano group in the target compound is strongly electron-withdrawing, polarizing the aromatic ring and increasing acidity (pKa ~2.8–3.2 estimated) compared to methoxy-substituted analogues (pKa ~4.5) .

Multi-halogenated derivatives (e.g., 2,4-dibromo-3,6-difluoro) exhibit higher logP values (~2.5–3.0), suggesting greater membrane permeability .

Functional Group Modifications: Phenoxy-linked analogues (e.g., 2-(3-bromo-2-fluorophenoxy)acetic acid) show reduced hydrogen-bonding capacity compared to phenylacetic acids due to ether linkages, impacting solubility and protein interactions .

Table 2: Comparative Physicochemical Properties

Key Insights:

- Lipophilicity : The target compound’s logP (~1.8–2.2) balances polarity (from CN/F) and hydrophobicity (from Br), making it suitable for both aqueous and lipid-mediated processes.

- Bioactivity : Analogues like 2-(3-bromo-4-methoxyphenyl)acetic acid demonstrate utility in natural product synthesis, suggesting the target compound may serve as a precursor for anticancer or antimicrobial agents .

Biological Activity

2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure, characterized by the presence of bromine, cyano, and fluorine substituents on a phenyl ring, suggests potential for diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of electron-withdrawing groups like cyano and bromine enhances its binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors that regulate physiological processes, influencing cell signaling pathways.

Antifungal Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antifungal properties. For instance, a related compound demonstrated an IC50 value of 56 µM against Fusarium oxysporum, suggesting that this compound might possess comparable antifungal activity due to structural analogies .

Anticancer Potential

The anticancer activity of compounds containing cyano and halogen substituents has been documented in various studies. For example, certain nicotinonitriles have shown promising results against human cancer cell lines such as MCF-7 and NCI-H460. These findings suggest that this compound may also exhibit anticancer properties, warranting further investigation into its efficacy against different cancer types .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The final step often includes the formation of the acetic acid moiety through carboxylation reactions. Researchers have employed various synthetic routes to optimize yield and purity, utilizing specific catalysts and reaction conditions.

Comparative Studies

A comparative analysis with similar compounds reveals that the unique combination of bromine, cyano, and fluorine groups in this compound imparts distinct biological activities. For instance:

| Compound Name | Antifungal Activity (IC50 µM) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 56 | TBD |

| Related Compound B | TBD | TBD |

Note : TBD indicates that further research is required to establish these values for the compound .

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-bromo-6-cyano-3-fluorophenyl)acetic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step halogenation and functionalization of phenylacetic acid derivatives. For example:

- Step 1: Bromination of a fluorinated phenylacetic acid precursor using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation) .

- Step 2: Cyanide introduction via nucleophilic substitution (e.g., using CuCN or KCN in polar aprotic solvents like DMF) .

- Critical factors: Temperature control (60–80°C for bromination), stoichiometric ratios (1:1.2 for Br substitution), and inert atmosphere to prevent side reactions. Yields range from 40–65% depending on purity of intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR: H and C NMR in DMSO-d or CDCl confirm substituent positions. Key signals include:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients (70:30 to 95:5) achieve >95% purity verification .

- Mass Spectrometry: ESI-MS in negative mode shows [M-H] at m/z 286.9 (calculated for CHBrFNO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

Answer:

- Crystal Growth: Slow evaporation from ethanol/water (1:1) produces single crystals suitable for analysis.

- Software Tools: SHELX-97 (for structure solution) and ORTEP-3 (for thermal ellipsoid visualization) are critical .

- Key Metrics: Bond angles (e.g., C-Br = 1.89 Å, C-F = 1.34 Å) and torsional angles between substituents validate steric and electronic effects .

Q. What mechanistic insights explain the reactivity of the bromine and cyano groups in cross-coupling reactions?

Answer:

- Bromine: Participates in Suzuki-Miyaura coupling using Pd(PPh) and arylboronic acids (e.g., 4-fluorophenylboronic acid) at 80°C in THF/HO (3:1), yielding biaryl derivatives .

- Cyano Group: Acts as an electron-withdrawing group, stabilizing intermediates in nucleophilic aromatic substitution. Kinetic studies (via F NMR) show rate acceleration by 30% compared to non-cyano analogs .

Q. How can conflicting HPLC purity data be resolved when analyzing batch-to-batch variations?

Answer:

- Method Optimization: Adjust mobile phase pH (2.5–3.0 with 0.1% TFA) to improve peak resolution of acidic byproducts.

- LC-MS/MS: Identifies impurities (e.g., dehalogenated products at m/z 207.1) with collision-induced dissociation .

- Statistical Analysis: Use ANOVA to evaluate significance of variations (p < 0.05) across ≥3 independent syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.